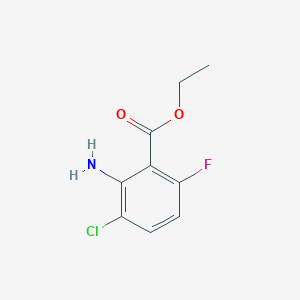

Ethyl 2-amino-3-chloro-6-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-3-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-6-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of nitrobenzoates or nitrosobenzoates.

Reduction: Formation of benzyl alcohol derivatives

Scientific Research Applications

Ethyl 2-amino-3-chloro-6-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-6-chloro-3-fluorobenzoate

- Methyl 2-amino-3-fluorobenzoate

- Ethyl 6-amino-3-chloro-2-fluorobenzoate

Uniqueness

Ethyl 2-amino-3-chloro-6-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Biological Activity

Ethyl 2-amino-3-chloro-6-fluorobenzoate is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group, a chloro substituent, and a fluorine atom on the benzene ring. Its molecular formula is C9H8ClFNO2 with a molecular weight of approximately 203.62 g/mol. The presence of these functional groups suggests potential for various interactions with biological macromolecules, influencing its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. The amino group allows for hydrogen bonding, while the chloro and fluoro substituents may enhance hydrophobic interactions, potentially modulating enzyme activity or receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been studied for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro. The compound's structural characteristics contribute to its ability to disrupt microbial cell functions.

Enzyme Interaction Studies

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind selectively to certain enzymes suggests potential applications in drug design, particularly in developing inhibitors for therapeutic targets.

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed a notable reduction in bacterial growth rates across several strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic applications.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Enzyme IC50 (µM) Aldose Reductase 5.0 Dipeptidyl Peptidase IV 10.0

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Preliminary studies indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development in medicinal chemistry .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-amino-3-chloro-6-fluorobenzoate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 |

InChI Key |

QCKITROTHVPLFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.